N-(3-Methoxy-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-6-4-5-15(13-16)19-18(21)14-7-9-17(10-8-14)25(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXQTQYRZZIIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxy-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activity. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.47 g/mol. The compound features a methoxy group at the para position of the phenyl ring and a pyrrolidine sulfonamide moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with pyrrolidine-1-sulfonyl chloride in the presence of a suitable base, followed by amidation with an appropriate amine. This method allows for the efficient formation of the target compound while maintaining high purity levels.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on various enzymes. For instance, it has been reported as a selective inhibitor for human NTPDases, which are involved in purinergic signaling pathways related to thrombosis and inflammation. The compound demonstrated an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong inhibitory activity .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro evaluations revealed significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL, suggesting its potential as an antibacterial agent . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine ring could enhance its antimicrobial efficacy.
Case Study 1: Antiviral Activity
In a recent investigation, derivatives of this compound were tested for antiviral activity against various viral strains. The results indicated that certain analogs exhibited significant inhibition of viral replication, making them potential candidates for further development as antiviral therapeutics .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in animal models. It was observed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-1-sulfonyl benzamide derivatives
Compounds sharing the 4-(pyrrolidine-1-sulfonyl)benzamide backbone exhibit structural similarities but differ in substituents on the amide nitrogen, leading to variations in activity and physicochemical properties:
*Calculated based on molecular formula (C₁₉H₂₁N₂O₃S).
Key Observations :
- Pyrrolidine sulfonyl groups are retained across analogs, suggesting a role in target binding (e.g., sulfonamide interactions with enzyme active sites) .
Antioxidant Benzamides
Benzamide derivatives with N-(anilinocarbonothioyl) substituents (e.g., N-{[(4-methoxyphenyl) amino] carbonothioyl} benzamide) demonstrated significant antioxidant activity (~87.7% inhibition in CCl4-induced oxidative stress models) . Compared to the target compound:
- Structural Difference : The presence of a thiourea linkage in these derivatives vs. the sulfonyl-pyrrolidine group in the target.
- Activity Implication : Methoxy groups enhance antioxidant efficacy, suggesting that the 3-methoxy substituent in the target compound could also contribute to redox modulation if tested .
Anticancer and Antimicrobial Benzamides
Imidazole-substituted benzamides, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide , showed potent anticancer activity (cervical cancer) and antimicrobial effects .
- Structural Contrast : The target compound lacks imidazole or halogen substituents but retains the benzamide core.
- Functional Insight : Sulfonamide groups (as in the target) are often linked to enzyme inhibition (e.g., carbonic anhydrase), while imidazoles enhance DNA intercalation or microbial membrane disruption .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(3-Methoxy-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, and what critical reaction parameters must be controlled?
- Methodological Answer : Synthesis typically involves coupling a benzamide precursor with a pyrrolidine-sulfonyl moiety under controlled conditions. Key parameters include:
- Solvent Selection : Use polar aprotic solvents (e.g., CH₂Cl₂) for sulfonylation reactions to enhance reactivity .
- Temperature Control : Maintain sub-ambient temperatures (-50°C to 0°C) during coupling steps to minimize side reactions .
- Hazard Mitigation : Conduct thorough risk assessments for reagents like acyl chlorides or hydroxylamine derivatives, which require inert atmospheres and proper waste disposal .
- Characterization : Intermediate stability is critical; avoid prolonged storage of light- or heat-sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regioselectivity of the methoxy and sulfonyl groups. Coupling constants (e.g., J = 8.7 Hz for aromatic protons) validate structural integrity .
- HPLC-MS : Assess purity (>95%) with reverse-phase HPLC coupled with mass spectrometry, using C18 columns and acetonitrile/water gradients .
- Spectrofluorometry : If the compound exhibits fluorescence, optimize pH (e.g., pH 7.4 for physiological relevance) to study metal-binding interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering instability of intermediates?
- Methodological Answer :
- Stabilization Strategies : Protect light-sensitive intermediates with amber glassware and conduct reactions under nitrogen .
- Alternative Coupling Reagents : Replace traditional carbodiimides (e.g., DCC) with HOBt/DMAP systems to reduce racemization and improve yields .
- Real-Time Monitoring : Use inline FTIR or LC-MS to track reaction progress and quench unstable intermediates promptly .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .
- Metabolic Stability Testing : Assess hepatic clearance using rat liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
- Structural Analogues : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the sulfonyl group's role in target binding .
Q. What computational methods are used to model the compound's interaction with biological targets?
- Methodological Answer :
- Docking Studies : Utilize software like AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) to predict binding poses. Focus on hydrogen bonds between the sulfonyl group and catalytic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability of the methoxy-phenyl moiety .
- QSAR Models : Corate substituent electronic parameters (Hammett σ) with activity data to guide rational design .
Q. What strategies improve the compound's pharmacokinetic profile based on structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrrolidine-sulfonyl group with a bioisostere (e.g., tetrazole) to enhance metabolic stability without compromising potency .
- Prodrug Design : Introduce hydrolyzable esters at the methoxy group to improve oral bioavailability .
- Efflux Transporter Screening : Test P-gp substrate potential using Caco-2 assays; modify logP (<5) to reduce efflux liability .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
